![molecular formula C9H10N4 B015037 (4-Methylphthalazin-1-yl)hydrazine CAS No. 29902-28-1](/img/structure/B15037.png)
(4-Methylphthalazin-1-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of phthalazin-1-one derivatives, which could include “(4-Methylphthalazin-1-yl)hydrazine”, can be achieved through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol .Molecular Structure Analysis
The molecular structure of hydrazine derivatives, including “(4-Methylphthalazin-1-yl)hydrazine”, can be determined using techniques such as X-ray single crystal diffraction .Chemical Reactions Analysis
The reactions of hydrazines with ozone in the gas phase have been studied . The products of these reactions are of great concern due to their potential environmental and human impacts .Physical And Chemical Properties Analysis
Physical properties of matter, including hydrazine derivatives, include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Scientific Research Applications
Antineoplastic Agent
4-Methyl-1-hydrazinophthalazine has been studied for its potential as an antineoplastic agent . It has been reported to be a DNA methylation inhibitor, which means it can demethylate and reactivate the expression of tumor suppressor genes in cancer . This could potentially be used in cancer treatment.
DNA Methylation Inhibitor
4-Methyl-1-hydrazinophthalazine has been reported to inhibit DNA methylation . This property allows it to reactivate the expression of genes that have been silenced by methylation, which is a common occurrence in many diseases, including cancer .
Structural and Electronic Properties Study
The structural and electronic properties of 4-Methyl-1-hydrazinophthalazine have been assessed in computational studies . These studies provide valuable insights into the potential mechanisms by which this compound exerts its biological effects .
Complex Formation with Transition Metals
4-Methyl-1-hydrazinophthalazine has been studied for its ability to form complexes with transition metals . These complexes have unique properties and potential applications in various fields, including catalysis and materials science .
Biological Activity of Phthalazine Hydrazones
Phthalazine hydrazones, which include 4-Methyl-1-hydrazinophthalazine, have been studied for their biological activity . The factors influencing the structure, physicochemical properties, and biological activity of these compounds and their complexes are being explored .
Mechanism of Action
Target of Action
4-Methyl-1-hydrazinophthalazine, also known as (4-Methylphthalazin-1-yl)hydrazine or 1-Hydrazinyl-4-methylphthalazine, primarily targets the smooth muscle of arterial beds . These targets play a crucial role in regulating blood pressure and maintaining cardiovascular health .
Mode of Action
The compound acts as a direct-acting smooth muscle relaxant . It achieves this by inhibiting inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition leads to vasodilation, primarily in resistance arterioles .
Biochemical Pathways
The affected biochemical pathways involve the reduction of methyl-coenzyme M to methane . This process is common to all pathways involving 4-Methyl-1-hydrazinophthalazine . The compound can be metabolized to phthalazine or α-ketoglutarate hydrazone . These metabolites can be further converted to phthalazinone .
Pharmacokinetics
4-Methyl-1-hydrazinophthalazine is well absorbed from the gastrointestinal tract . It undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .
Safety and Hazards
Future Directions
The future directions for the study of “(4-Methylphthalazin-1-yl)hydrazine” and other hydrazine derivatives include further exploration of their atmospheric fate, transformation products, and potential environmental and human impacts . The toxicity of considerable amounts of the transformation products are equal to or greater than that of the hydrazines themselves .
properties
IUPAC Name |
(4-methylphthalazin-1-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJLIPKOOUAUFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-hydrazinophthalazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.